4-Propylpiperidin-4-olhydrochloride
Description
4-Propylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl (-OH) and propyl (-C₃H₇) group at the 4-position of the piperidine ring, with a hydrochloride salt form. This structural configuration imparts unique physicochemical properties, making it relevant in pharmaceutical and chemical research.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-propylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h9-10H,2-7H2,1H3;1H |
InChI Key |
YFLSDCKDPHTVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNCC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperidin-4-olhydrochloride typically involves the reaction of 4-propylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction can be represented as follows:
4-Propylpiperidine+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propylpiperidin-4-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Research and Development
Piperidin-4-ol derivatives, such as 4-[3-(Benzyloxy)propyl]piperidin-4-ol hydrochloride, have primary applications in pharmaceutical research and development, especially in therapeutics targeting neurological disorders. These compounds often feature a piperidine ring substituted with various functional groups, and their synthesis can be achieved through different methods.
Interaction Studies: Interaction studies focus on understanding how piperidin-4-ol derivatives interact with various biological targets.
Structural Similarities: Several compounds share structural similarities, and understanding their unique features is crucial for developing targeted therapeutics.
Bioactive Compounds
Bioactive compounds derived from natural sources, including those containing piperidin-4-ol structures, have immense value in treating major diseases . For example, they are explored for their potential in cancer treatment, malaria therapy, and as analgesics .
Polyphenol-Containing Nanoparticles: Polyphenol-containing nanoparticles, which may incorporate piperidin-4-ol derivatives, have attracted research attention due to their antioxidation, anticancer activity, and universal adherent affinity . These nanoparticles show promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .
Phenolic Compounds and Diabetes: Phenolic compounds, including those related to piperidin-4-ols, are studied for their role in diabetes, with research compiling recent advances in their extraction, purification, and encapsulation . Preclinical and clinical evidence suggests their antidiabetic activity, offering insights into their mechanisms of action and potential for improving the health of patients with diabetes and related conditions .
Synthesis of Chemical Compounds
Piperidine derivatives are used in synthesizing various chemical compounds. For instance, 4-piperidinopiperidine is used in producing 1-chlorocarbonyl-4-piperidinopiperidine or its hydrochloride through a process that involves multiple steps, including dissolving trimethylsilyl chloride in methylene chloride, adding 4-piperidinopiperidine, and stirring the mixture under specific conditions .
4-Hydroxypiperidines
4-Hydroxypiperidines and their derivatives have been synthesized and evaluated for their pharmacological properties . These compounds are explored as potential therapeutics, with modifications to their structures aimed at enhancing their activity and selectivity .
PKB Inhibitors
Mechanism of Action
The mechanism of action of 4-Propylpiperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Molecular Data :
- CAS Number: 2742659-64-7 (as per ) and 452331-68-9 (listed under synonyms in ). The discrepancy may arise from nomenclature variations or salt forms.
- Molecular Formula: Presumed to be C₈H₁₈ClNO (accounting for the hydroxyl group and hydrochloride salt; conflicting with , which lists C₈H₁₈ClN).
- Molecular Weight: ~163.69 g/mol () to 179.65 g/mol (calculated for C₈H₁₈ClNO).
- Storage : Stable under inert atmosphere at room temperature ().
The compound’s hydroxyl group enhances hydrophilicity, while the propyl substituent contributes to lipophilicity, balancing solubility and membrane permeability—a critical feature for drug candidates .
Comparison with Similar Compounds
Piperidine derivatives are widely studied due to their versatility in medicinal chemistry. Below is a comparative analysis of 4-propylpiperidin-4-ol hydrochloride and structurally analogous compounds.
Structural and Molecular Comparison
Note: Molecular formula discrepancies for 4-propylpiperidin-4-ol hydrochloride highlight inconsistencies in reported data.
Functional Group Impact on Properties
- Hydroxymethyl and carboxylic acid groups () significantly improve aqueous solubility, favoring formulations for intravenous delivery .
Chemical Reactivity :
Applications :
- 4-Propylpiperidin-4-ol hydrochloride : Intermediate in antipsychotic or analgesic drug synthesis.
- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride : Explored in agrochemicals and material science due to its heterocyclic flexibility .
Biological Activity
4-Propylpiperidin-4-olhydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a piperidine derivative. Its structure can be represented as follows:
The compound features a propyl group attached to the nitrogen of the piperidine ring, with a hydroxyl group on the fourth carbon, contributing to its unique biological properties.
1. Inhibition of Protein Kinase B (PKB/Akt)
Research indicates that compounds similar to 4-propylpiperidin-4-ol have the potential to inhibit PKB, an important kinase involved in various cellular processes including metabolism, proliferation, and survival. The inhibition of PKB can lead to reduced tumor cell growth and increased apoptosis in cancer cells .
2. Interaction with Sphingosine Kinases
Studies have shown that piperidine derivatives can selectively inhibit sphingosine kinases (SK1 and SK2), which are implicated in cancer progression and inflammation. The selectivity for these kinases is critical for developing targeted therapies .
Biological Activity
The biological activity of this compound has been evaluated through various assays, demonstrating significant effects on cell viability and signaling pathways:
| Biological Activity | Effect | Reference |
|---|---|---|
| PKB Inhibition | Reduced cell proliferation in cancer models | |
| SK1/SK2 Inhibition | Modulated inflammatory responses | |
| Immune Modulation | Enhanced IFN-γ production in T-cells |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
Case Study 1: PKB Inhibition in Cancer Therapy
A study involving a series of piperidine derivatives demonstrated that specific modifications could enhance selectivity for PKB inhibition, leading to significant antitumor effects in vivo. The results indicated that compounds with a similar structure to this compound showed promise as effective cancer therapeutics .
Case Study 2: Immune Response Modulation
In another investigation, a compound structurally related to 4-propylpiperidin-4-ol was tested for its ability to enhance immune responses by blocking PD-1/PD-L1 interactions. This study found that the compound significantly promoted IFN-γ production in T cells, suggesting a role in immunotherapy for cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
